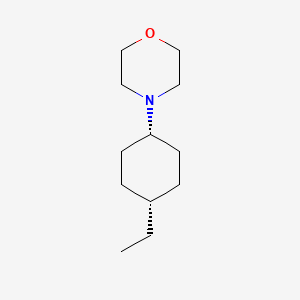

4-(4-ethylcyclohexyl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-ethylcyclohexyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPACUHPXVTRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethylcyclohexyl)morpholine typically involves the reaction of morpholine with 4-ethylcyclohexyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 4-(4-ethylcyclohexyl)morpholine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Ethylcyclohexyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted morpholine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products:

Oxidation: N-oxides of 4-(4-ethylcyclohexyl)morpholine.

Reduction: Amine derivatives.

Substitution: Substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethylcyclohexyl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized as an intermediate in the production of agrochemicals, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-ethylcyclohexyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Contradictions

- Stereochemical Effects : Incorrect bromine positioning in VPC-14449 (4,5-bromo vs. 2,4-bromo) alters NMR spectra, emphasizing the need for precise synthesis .

- Solubility vs. Lipophilicity : Bulky substituents like ethylcyclohexyl may reduce aqueous solubility but enhance membrane permeability, critical for drug design .

- Conformational Analysis : Methylcyclohexane analogs show axial-equatorial conformer ratios affecting spectral computations .

Q & A

Basic: What are the recommended synthetic routes for 4-(4-ethylcyclohexyl)morpholine, and how are reaction conditions optimized?

Methodological Answer:

Synthesis of 4-(4-ethylcyclohexyl)morpholine can be achieved via nucleophilic substitution or catalytic coupling. For example, analogous morpholine derivatives are synthesized by reacting cyclohexylamine derivatives with ethylene oxide under basic conditions (e.g., sodium hydroxide as a catalyst) . Reaction optimization involves controlling temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize byproducts. Purity is ensured through column chromatography or recrystallization, validated by HPLC (>95% purity) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing 4-(4-ethylcyclohexyl)morpholine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions on the morpholine and cyclohexyl rings. For instance, cyclohexyl proton signals appear as multiplet peaks between δ 1.0–2.5 ppm, while morpholine protons resonate at δ 3.5–4.0 ppm .

- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C-O-C stretch in morpholine at ~1100 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected m/z for C12H23NO: 197.18) .

- GC-MS/HPLC: Used for purity assessment and quantification .

Advanced: How does the substitution pattern on the cyclohexyl ring influence biological activity in morpholine derivatives?

Methodological Answer:

Substituent position and electronic effects significantly modulate activity. Comparative studies of halogenated analogs (e.g., 4-(2-bromo-4-fluorobenzyl)morpholine) show that para-substitutions enhance receptor binding due to steric and electronic compatibility with hydrophobic pockets in targets like CNS receptors . Quantitative Structure-Activity Relationship (QSAR) models can predict activity by correlating logP, polar surface area, and substituent Hammett constants with experimental IC50 values .

Advanced: What computational strategies predict the binding affinity of 4-(4-ethylcyclohexyl)morpholine to CNS targets?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate interactions with receptors (e.g., serotonin 5-HT2A). The cyclohexyl group’s hydrophobicity and morpholine’s hydrogen-bonding capacity are critical for docking scores .

- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

- Pharmacophore Modeling: Identifies essential features (e.g., aromatic rings, hydrogen bond acceptors) using software like Schrödinger’s Phase .

Advanced: How can contradictory cytotoxicity data between in vitro and in vivo studies be resolved?

Methodological Answer:

Discrepancies often arise from metabolic stability or bioavailability. Strategies include:

- Metabolite Profiling: LC-MS/MS identifies active/inactive metabolites in hepatic microsomes .

- PK/PD Modeling: Correlates plasma concentrations (Cmax, AUC) with efficacy in animal models .

- 3D Tumor Spheroid Assays: Bridges in vitro 2D monolayer data (e.g., IC50) with in vivo efficacy, accounting for tissue penetration .

Advanced: What experimental designs resolve stereochemical conflicts in morpholine derivatives?

Methodological Answer:

- Chiral Chromatography: Uses columns like Chiralpak IG to separate enantiomers, validated by circular dichroism (CD) .

- X-ray Crystallography: Determines absolute configuration of single crystals (e.g., trans- vs. cis-4-ethylcyclohexyl conformers) .

- Dynamic NMR: Detects ring-flipping kinetics in cyclohexyl groups at variable temperatures .

Basic: What are the stability profiles of 4-(4-ethylcyclohexyl)morpholine under varying storage conditions?

Methodological Answer:

Stability is assessed via accelerated degradation studies:

- Thermal Stability: Samples heated at 40–60°C for 4 weeks show <5% degradation in inert atmospheres (N2) .

- Photostability: UV light exposure (ICH Q1B guidelines) reveals degradation products analyzed by LC-MS .

- Hydrolytic Stability: pH-dependent studies (pH 1–13) identify acid-catalyzed morpholine ring-opening as a primary degradation pathway .

Advanced: How does the compound’s logP and solubility impact formulation for preclinical studies?

Methodological Answer:

- logP Determination: Shake-flask method (octanol/water) gives logP ~2.5, indicating moderate lipophilicity. Adjustments use co-solvents (e.g., PEG 400) for in vivo dosing .

- Solubility Enhancement: Nanoemulsions or cyclodextrin complexes improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .

- Permeability Assays: Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.